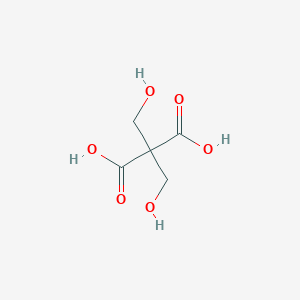

2,2-Bis(hydroxymethyl)malonic acid

Description

Significance as a Dicarboxylic Acid Derivative

Dicarboxylic acids are a fundamental class of organic compounds that serve as essential monomers in the synthesis of various polymers, most notably polyesters. mdpi.com The presence of two carboxylic acid groups allows for the formation of ester linkages with diols, leading to the creation of long polymer chains. mdpi.com 2,2-Bis(hydroxymethyl)malonic acid, as a member of this family, possesses the inherent capability to participate in such polymerization reactions.

The reactivity of dicarboxylic acids is central to their role in polymer chemistry. nih.gov They can be converted into more reactive derivatives, such as acid chlorides or anhydrides, to facilitate polymerization. mdpi.com The fundamental reactions of dicarboxylic acids, including esterification, are crucial for the production of a wide array of polymeric materials. nih.gov

Role as a Multifunctional Building Block in Chemical Synthesis

The true synthetic potential of this compound lies in its multifunctionality. It is classified as an AB2 monomer, where 'A' represents the dicarboxylic acid moiety and 'B' represents the two hydroxymethyl groups. This AB2-type structure is the cornerstone for the synthesis of hyperbranched polymers and dendrimers. cmu.eduuc.pt

In the synthesis of hyperbranched polymers, the AB2 monomer can react with itself in a one-step polycondensation, leading to a highly branched, tree-like structure. nih.govacademie-sciences.fr These polymers are characterized by a large number of terminal functional groups, low viscosity, and high solubility compared to their linear analogs. nih.gov The structure of hyperbranched polymers typically includes dendritic, linear, and terminal units. academie-sciences.fr

A closely related analogue, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), has been extensively studied as an AB2 monomer for the synthesis of biodegradable and biocompatible dendritic polyesters. mdpi.comresearchgate.net These materials have shown significant promise in biomedical applications, including drug delivery and gene therapy. nih.govresearchgate.net The structural similarities between bis-MPA and this compound suggest a similar potential for the latter in creating advanced polymeric materials.

Overview of Research Trajectories

Research involving AB2-type monomers like this compound is largely directed towards the development of novel polymeric materials with tailored properties. A significant area of investigation is the synthesis of hyperbranched polyesters. uc.ptresearchgate.net Studies have explored the influence of reaction conditions, such as the use of a core molecule and different catalysts, on the molecular weight and degree of branching of the resulting polymers. researchgate.net

The unique architecture of dendrimers and hyperbranched polymers derived from such monomers has opened up avenues in various high-technology fields. These materials are being explored as drug delivery vectors, imaging-contrast agents, and for creating well-defined dendrimer films. rsc.org The biodegradability of the polyester (B1180765) backbone in compounds like bis-MPA-based dendrimers makes them particularly attractive for in-vivo applications. mdpi.comnih.gov While much of the published research focuses on the propionic acid derivative, the foundational principles and potential applications are highly relevant to the malonic acid counterpart. Further research is needed to fully elucidate the specific properties and applications of polymers derived solely from this compound.

Physicochemical Properties of this compound and a Key Derivative

| Property | This compound | Diethyl bis(hydroxymethyl)malonate |

| CAS Number | 173783-71-6 uc.ptscbt.com | 20605-01-0 chemicalbook.com |

| Molecular Formula | C5H8O6 uc.pt | C9H16O6 chemicalbook.com |

| Molecular Weight | 164.11 g/mol scbt.com | 220.22 g/mol chemicalbook.com |

| Melting Point | Not available | 49-51 °C chemicalbook.com |

| Boiling Point | 516.2°C at 760 mmHg uc.pt | Not available |

| Density | 1.72 g/cm³ uc.pt | Not available |

| Flash Point | 280.1°C uc.pt | >230 °F chemicalbook.com |

| Water Solubility | Not available | Slightly soluble chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(hydroxymethyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O6/c6-1-5(2-7,3(8)9)4(10)11/h6-7H,1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGAFVGVECOGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572215 | |

| Record name | Bis(hydroxymethyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173783-71-6 | |

| Record name | Bis(hydroxymethyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-bis(Hydroxymethyl)malonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Bis Hydroxymethyl Malonic Acid and Its Derivatives

Direct Synthesis of 2,2-Bis(hydroxymethyl)malonic Acid

The direct synthesis of this compound typically involves the reaction of malonic acid with formaldehyde (B43269) or its polymer, paraformaldehyde. This reaction adds hydroxymethyl groups to the central carbon of the malonic acid.

Reaction of Malonic Acid with Formaldehyde (or Paraformaldehyde)

The core of this synthetic route is the base-catalyzed aldol-type condensation of malonic acid with formaldehyde. The acidic nature of the α-hydrogens on the methylene (B1212753) group of malonic acid allows for the formation of a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This process occurs twice to yield the desired product.

Various bases can be employed to catalyze the reaction between malonic acid and formaldehyde. Sodium hydroxide (B78521) is a commonly used catalyst for this purpose. For instance, in the synthesis of a related derivative, 10% sodium hydroxide was used to maintain a pH of about 8.5 during the slow addition of aqueous formaldehyde to a malonic acid ester, keeping the temperature at or below 5°C google.com. The base facilitates the deprotonation of the malonic acid, which is a critical step for the reaction to proceed.

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, and the stoichiometry of the reactants. In a procedure for a similar compound, the reaction mixture was stirred at room temperature for 24 hours after the initial cooled addition of formaldehyde google.com. The temperature must be carefully controlled, especially during the addition of formaldehyde, to prevent unwanted side reactions.

Synthesis of Esters and Related Derivatives (e.g., Diethyl 2,2-Bis(hydroxymethyl)malonate)

The synthesis of esters of this compound, such as diethyl 2,2-bis(hydroxymethyl)malonate, is a common pathway as these esters are valuable synthetic intermediates. orgsyn.org

Esterification Reactions

Esterification is a fundamental reaction in organic synthesis. For malonic acid and its derivatives, this can be achieved by reacting the acid with an alcohol in the presence of a catalyst. The synthesis of symmetric diesters of malonic acid has been carried out with a molar ratio of acid to alcohol of 1:3. researchgate.net Unsymmetrical esters can be produced in a two-stage process where a monoester is first synthesized and then esterified with a different alcohol. researchgate.net

Production Pathways for Specific Esters

A well-documented procedure exists for the synthesis of diethyl bis(hydroxymethyl)malonate from diethyl malonate and formaldehyde. orgsyn.org This method utilizes potassium bicarbonate as the catalyst.

The reaction involves the dropwise addition of diethyl malonate to a solution of formaldehyde and potassium bicarbonate while maintaining the temperature between 25-30°C. orgsyn.org After the addition, the mixture is stirred for an additional hour. The product is then isolated through a workup procedure involving extraction and crystallization, yielding colorless crystals with a melting point of 48-50°C. orgsyn.org The reported yield for this specific synthesis is between 72-75%. orgsyn.org

Below is a table summarizing the reaction conditions for the synthesis of diethyl bis(hydroxymethyl)malonate.

| Parameter | Value |

| Diethyl Malonate | 1 mole |

| Formaldehyde | 2 moles |

| Catalyst | Potassium Bicarbonate (8 g) |

| Temperature | 25-30°C |

| Addition Time | 40-50 minutes |

| Stirring Time | 1 hour |

| Yield | 72-75% |

| Product M.P. | 48-50°C |

Data sourced from Organic Syntheses Procedure. orgsyn.org

This pathway highlights a practical and efficient method for producing a key derivative of this compound.

Advanced Synthetic Approaches to Functionalized Derivatives

Advanced synthetic strategies enable the targeted modification of this compound and related compounds, yielding functionalized derivatives with tailored properties for various applications. These methodologies include selective protection and alkylation of hydroxyl groups, formation of reactive anhydride (B1165640) intermediates, and coordination with metal centers to form complex organometallic structures.

Selective O-Alkylation Strategies on Related Hydroxy Compounds

The selective O-alkylation of polyhydroxy carboxylic acids is a crucial transformation that requires careful control of reaction conditions to differentiate between the nucleophilic hydroxyl and carboxylate groups. While direct selective alkylation of this compound presents challenges, strategies developed for related malonate derivatives provide significant insight. The key to selectivity often lies in the choice of base, solvent, and alkylating agent.

A common approach involves the deprotonation of the most acidic proton. In malonate derivatives, the α-carbon proton is typically the most acidic, followed by the carboxylic acid protons, and finally the hydroxyl protons. To achieve selective O-alkylation, the carboxyl and α-carbon positions must often be protected or the reaction conditions must be fine-tuned to favor reaction at the hydroxyl group.

Research on the alkylation of malonate derivatives often begins with deprotonation using a suitable base, followed by nucleophilic substitution with an alkyl halide. d-nb.info The choice of base is critical; strong bases like sodium hydride (NaH) are often used to generate the malonate enolate for C-alkylation. d-nb.infonih.gov For selective O-alkylation on the hydroxymethyl groups, a less conventional approach would be required, potentially involving protection of the acidic protons followed by activation of the hydroxyl groups.

Key factors influencing the outcome of alkylation reactions on substituted malonates include:

Base and Counterion: The combination of the base and its corresponding counterion can significantly impact reactivity. For instance, in some alkylation reactions, lithium-based alkoxides have been shown to provide higher yields and fewer side products compared to sodium or potassium alkoxides. researchgate.net

Alkylating Agent: The nature of the leaving group and the steric bulk of the alkylating agent affect the reaction rate and selectivity. nih.gov

Solvent: The solvent influences the solubility of the reactants and the reactivity of the nucleophile. researchgate.net

The following table summarizes conditions used in alkylation reactions of related malonic acid derivatives.

| Substrate Type | Base | Alkylating Agent | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Malonate Derivative | NaH | Alkyl Halide | Not Specified | C-Alkylation | d-nb.infonih.gov |

| Hydroxy Compound | Lithium Alkoxide | Bromoacetonitrile | THF | High-yielding O-alkylation | researchgate.net |

| α-Methylmalonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide (Phase-Transfer Catalyst) | Alkyl Halide | Not Specified | Enantioselective α-alkylation | nih.govfrontiersin.org |

Anhydride Formation and Reactivity in Synthesis

The formation of an anhydride from this compound would create a highly reactive intermediate, oxetane-2,4-dione substituted with two hydroxymethyl groups at the 3-position. While the specific synthesis of this substituted malonic anhydride is not widely documented, the principles can be derived from the synthesis of malonic anhydride (oxetane-2,4-dione) itself. wikipedia.org Generally, cyclic anhydrides are formed through intramolecular dehydration of dicarboxylic acids. This can be achieved by heating or by using strong dehydrating agents such as acetic anhydride or trifluoroacetic anhydride.

The parent malonic anhydride was successfully synthesized via the ozonolysis of diketene. wikipedia.org Derivatives, such as 3,3-dimethyl-oxetane-2,4-dione, are also known. wikipedia.org These anhydrides are reactive intermediates used in various synthetic applications.

The reactivity of such an anhydride would be dominated by the strained four-membered ring, making it susceptible to nucleophilic attack. This reactivity is utilized in cyclocondensation reactions. For example, various malonic acid derivatives are employed in reactions with dinucleophiles like urea (B33335) or 2-aminopyridine to synthesize six-membered heterocyclic compounds, such as barbituric acids. nih.gov Highly reactive malonyl derivatives, such as bis(2,4,6-trichlorophenyl) malonates, are particularly effective in these cyclocondensations. nih.gov The anhydride of this compound could serve as a reactive precursor for introducing the geminal-bis(hydroxymethyl) motif into more complex molecular architectures.

The table below outlines general approaches for anhydride formation and subsequent reactions based on related compounds.

| Reaction Type | Starting Material | Reagent/Condition | Product Type | Reference |

|---|---|---|---|---|

| Anhydride Synthesis | Diketene | Ozonolysis | Malonic Anhydride | wikipedia.org |

| Cyclocondensation | Diethyl Malonate & Urea | Base catalyst | Barbituric Acid | nih.gov |

| Diels-Alder Reaction | Maleic Anhydride & 2-Methylfuran | Heat | Bicyclic Adduct | researchgate.net |

Complexation Reactions for Metal-Organic Compounds (e.g., Platinum(II) Complexes)

The carboxylate groups of this compound make it an excellent candidate for use as a ligand in the synthesis of metal-organic compounds. Malonic acid and its substituted derivatives are known to act as bidentate ligands, coordinating to metal centers through both carboxylate oxygen atoms to form a stable six-membered chelate ring.

The synthesis of platinum(II) complexes with various malonic acid derivatives has been reported. researchgate.net These syntheses typically involve the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with the deprotonated malonic acid derivative. The resulting complexes often have a general formula of [Pt(L)(L')], where L is the dianion of the malonic acid derivative and L' is another bidentate ligand, such as a substituted 1,10-phenanthroline. researchgate.net

The resulting platinum(II) complexes are characterized using a variety of analytical techniques:

Elemental Microanalysis: To confirm the empirical formula of the complex. researchgate.net

Spectroscopic Techniques: Including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy to elucidate the coordination environment of the platinum ion and the structure of the ligands. researchgate.net

Single Crystal X-ray Diffraction: To determine the precise three-dimensional molecular structure of the complex. researchgate.net

These platinum complexes are of significant interest due to their potential applications, drawing parallels to clinically used drugs like carboplatin, which features a cyclobutanedicarboxylate ligand. researchgate.net The hydroxymethyl groups on a 2,2-bis(hydroxymethyl)malonate ligand could further influence the solubility and biological interactions of the resulting platinum complex. researchgate.net

The following table summarizes the components and characterization methods for platinum(II) complexes with related malonic acid ligands.

| Malonic Acid Ligand (L) | Ancillary Ligand (L') | General Formula | Characterization Methods | Reference |

|---|---|---|---|---|

| Malonic acid anion | 5,6-epoxy-5,6-dihydro-1,10-phenanthroline | [Pt(L)(L')] | Elemental analysis, Spectroscopy | researchgate.net |

| 2-Methylmalonic acid anion | 5,6-epoxy-5,6-dihydro-1,10-phenanthroline | [Pt(L)(L')] | Elemental analysis, Spectroscopy | researchgate.net |

| 2,2-Dimethylmalonic acid anion | 5,6-epoxy-5,6-dihydro-1,10-phenanthroline | [Pt(L)(L')] | Elemental analysis, Spectroscopy, X-ray Diffraction | researchgate.net |

| 1,1-Cyclobutanedicarboxylic acid anion | 5,6-epoxy-5,6-dihydro-1,10-phenanthroline | [Pt(L)(L')] | Elemental analysis, Spectroscopy | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of 2,2 Bis Hydroxymethyl Malonic Acid

Carboxylic Acid Group Reactivity

The two carboxylic acid moieties are the primary centers of acidic and electrophilic reactivity in 2,2-bis(hydroxymethyl)malonic acid. The electron-withdrawing nature of the adjacent carbonyl group and the other carboxylic acid function enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Esterification Mechanisms

The carboxylic acid groups of this compound readily undergo esterification with alcohols in the presence of an acid catalyst, a reaction of fundamental importance for the synthesis of various derivatives and polyesters. The most common mechanism for this transformation is the Fischer-Speier esterification.

The process is initiated by the protonation of the carbonyl oxygen of one of the carboxylic acid groups by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon. Subsequently, an alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Within this intermediate, a proton transfer occurs from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). The elimination of a water molecule and the subsequent deprotonation of the remaining hydroxyl group by a base (such as water or the alcohol) regenerates the carbonyl group, now as an ester, and releases the acid catalyst. This process can occur at both carboxylic acid sites to yield a diester. The reaction is reversible, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water as it is formed.

A patent describing the production of pentaerythritol (B129877) derivatives mentions the esterification of this compound with various alcohols using methods familiar to those skilled in the art, highlighting the practical application of this reactivity. google.com

Dehydration Pathways to Anhydrides

The formation of cyclic anhydrides from dicarboxylic acids through intramolecular dehydration is a common reaction. However, in the case of malonic acid and its derivatives, this transformation is not always straightforward. When heated, malonic acid itself does not typically form a stable cyclic anhydride (B1165640) but instead undergoes decarboxylation.

For this compound, the formation of a simple, monomeric cyclic anhydride is sterically hindered by the two hydroxymethyl groups on the alpha-carbon. Intramolecular dehydration would require the two carboxylic acid groups to come into close proximity, a conformation that is energetically unfavorable. Instead, intermolecular dehydration leading to the formation of linear or cyclic oligo- or polyanhydrides is a more plausible pathway, especially under conditions that favor condensation polymerization. However, specific studies detailing the controlled dehydration of this compound to form anhydrides are not extensively documented in the literature.

Nucleophilic Attack at Carbonyl Centers

The carbonyl carbons of the carboxylic acid groups in this compound are electrophilic and can be attacked by a wide range of nucleophiles. evitachem.com This reactivity is fundamental to many of its chemical transformations. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, which breaks the carbon-oxygen pi bond and forms a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

For instance, reaction with a strong nucleophile like a Grignard reagent or an organolithium compound would lead to the formation of a ketone after an acidic workup. However, the presence of acidic protons on the carboxylic acid and hydroxymethyl groups would first need to be considered, as these would be deprotonated by the organometallic reagent.

The reactivity of the carbonyl centers can be summarized in the following table:

| Nucleophile | Product Type | Reaction Conditions |

| Alcohol (ROH) | Ester | Acid catalyst |

| Amine (RNH2) | Amide | Heat, often with a coupling agent |

| Hydride (e.g., from LiAlH4) | Diol (reduction) | Anhydrous ether or THF |

| Organometallic (e.g., R-MgX) | Deprotonation followed by potential addition | Anhydrous conditions |

Hydroxymethyl Group Reactivity

The two hydroxymethyl groups confer nucleophilic character to the molecule and are key to its use in the synthesis of polymers and other complex architectures. These primary alcohol functionalities can undergo reactions typical of alcohols, such as oxidation, etherification, and, most importantly, condensation reactions.

Role in Condensation Reactions

The hydroxymethyl groups of this compound can participate in condensation reactions with various electrophiles. evitachem.com A notable example is the Knoevenagel-type condensation. While the classical Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, the hydroxymethyl groups can be seen as precursors to such reactivity or can react in a similar fashion under certain conditions.

More directly, the hydroxyl groups can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form ester linkages. This is the basis for the formation of polyesters. A thesis has highlighted the high reactivity of this compound due to its multiple functional groups, suggesting its utility as a monomer in polymer synthesis. itu.edu.tr

Cross-linking in Polymeric Systems

The difunctional nature of the hydroxymethyl groups makes this compound a potential cross-linking agent in the synthesis of polymeric networks. When copolymerized with other monomers, such as dicarboxylic acids or diisocyanates, the two hydroxymethyl groups can react to form ester or urethane (B1682113) linkages, respectively, creating a three-dimensional polymer network.

The mechanism of cross-linking involves the formation of covalent bonds between different polymer chains. For example, in a polyesterification reaction with a dicarboxylic acid, one hydroxymethyl group can react with a carboxyl group on one polymer chain, and the second hydroxymethyl group can react with a carboxyl group on an adjacent polymer chain. This creates a branch point in the polymer structure, and with sufficient reaction, a cross-linked gel is formed. The extent of cross-linking can be controlled by the stoichiometry of the monomers and the reaction conditions.

The following table summarizes the potential cross-linking reactions involving the hydroxymethyl groups:

| Co-monomer | Linkage Type | Polymer Type |

| Dicarboxylic Acid | Ester | Polyester (B1180765) |

| Diisocyanate | Urethane | Polyurethane |

| Epoxide | Ether | Polyether |

This ability to form cross-linked structures is crucial for developing materials with enhanced mechanical properties, thermal stability, and solvent resistance.

Degradation Pathways and Stability

The stability of this compound is influenced by its susceptibility to decarboxylation and decomposition under certain conditions.

Decarboxylation Mechanisms

The presence of two carboxyl groups on the same carbon atom makes this compound, like other malonic acid derivatives, prone to decarboxylation, which is the loss of carbon dioxide.

Thermal Decarboxylation: When heated, malonic acids undergo decarboxylation through a cyclic intermediate. masterorganicchemistry.com The reaction proceeds via a concerted mechanism involving a six-membered transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the final carboxylic acid product. masterorganicchemistry.comstackexchange.com For this compound, this process would lead to the formation of 3-hydroxy-2-(hydroxymethyl)propanoic acid. The thermal decomposition of malonic acid itself is known to occur with decarboxylation, ultimately forming acetic acid. researchgate.net

Photoredox-Catalyzed Decarboxylation: Modern synthetic methods have enabled the decarboxylation of malonic acid derivatives under milder conditions using organic photoredox catalysis. nih.gov This mechanism involves the deprotonation of the carboxylic acid, followed by a single electron oxidation to generate an acyloxyl radical. This radical rapidly loses CO2 to form a carbon-centered radical, which then abstracts a hydrogen atom to yield the final product. nih.gov This method has been successfully applied to various alkyl-substituted malonic acids. nih.gov

Table 1: Overview of Decarboxylation Mechanisms for Malonic Acid Derivatives

| Mechanism | Conditions | Key Intermediates | Typical Product from a Substituted Malonic Acid |

|---|---|---|---|

| Thermal Decarboxylation | Heating | Cyclic (6-membered) transition state, Enol | Mono-carboxylic acid |

| Photoredox Hydrodecarboxylation | Visible light, Photoredox catalyst (e.g., Mes-Acr-Ph), H-atom source | Acyloxyl radical, Carbon-centered radical | Alkane (double decarboxylation product) |

Spontaneous Decomposition Studies (e.g., Thermal, Storage Conditions)

Studies on the thermal behavior of malonic acid show that it decomposes upon heating, with decarboxylation being a primary pathway. researchgate.net The decomposition of malonic acid can lead to the formation of acetic acid. researchgate.net While specific studies on the long-term storage stability of this compound are not extensively detailed in the provided literature, information on its derivatives offers some insight. For instance, its diethyl ester, diethyl bis(hydroxymethyl)malonate, should be stored in cool, dry conditions in well-sealed containers and is incompatible with oxidizing agents. fishersci.com This suggests that the parent acid would also benefit from controlled storage to prevent degradation. The decomposition temperature for malonic acid itself is noted to be below its melting point of 135-137 °C. stackexchange.comwikipedia.org

Retroaldol Condensation Mechanisms in Analogues

The structure of this compound is the result of a double aldol (B89426) addition of formaldehyde (B43269) to malonic acid. The reverse of an aldol reaction, known as a retro-aldol reaction, is a plausible degradation pathway for analogous β-hydroxy carbonyl compounds. wikipedia.orgmasterorganicchemistry.com

The retro-aldol reaction is typically base-catalyzed and involves the cleavage of a carbon-carbon bond, reverting a β-hydroxy aldehyde or ketone back to its starting aldehyde and/or ketone components. youtube.comlibretexts.org The mechanism proceeds as follows:

A base abstracts the proton from the hydroxyl group, forming an alkoxide. youtube.com

The resulting alkoxide undergoes rearrangement, reforming the carbonyl group and expelling an enolate as a leaving group. This step breaks the α-β carbon bond. youtube.com

The enolate is then protonated by a proton source, such as water, to yield the final carbonyl product. youtube.com

This reaction is fundamental in metabolic processes, such as glycolysis, where fructose-1,6-bisphosphate is cleaved by the enzyme aldolase (B8822740) via a retro-aldol mechanism. youtube.com For analogues of this compound, this pathway represents a potential route for decomposition, breaking the molecule down into smaller carbonyl-containing compounds.

Acid-Catalyzed Reactions

Mineral acids can play a significant role in the reactions of this compound derivatives, primarily by catalyzing hydrolysis.

Effects of Mineral Acids on Derivatives

The most common derivatives of this compound are its esters, such as diethyl bis(hydroxymethyl)malonate. These esters can be hydrolyzed back to the parent carboxylic acid under acidic conditions. Acid-catalyzed ester hydrolysis is a reversible reaction that involves the protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon towards nucleophilic attack by water.

The general mechanism involves:

Protonation of the carbonyl oxygen by a mineral acid (e.g., H₂SO₄, HCl).

Nucleophilic attack by water on the electrophilic carbonyl carbon.

Proton transfer from the attacking water molecule to one of the alkoxy groups.

Elimination of the alcohol (the former alkoxy group) as a leaving group, regenerating the protonated carbonyl.

Deprotonation to yield the carboxylic acid and regenerate the acid catalyst.

This process is a standard method for the deprotection of ester groups in organic synthesis. masterorganicchemistry.com

Computational and Theoretical Studies on 2,2 Bis Hydroxymethyl Malonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the molecular properties of malonic acid and its analogues from first principles.

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For malonic acid and its derivatives, quantum chemical calculations have been used to understand intramolecular hydrogen bonding and conformational preferences. Ab initio studies on malonic acid have investigated the intramolecular hydrogen bonding that stabilizes its structure. osti.gov The presence of two hydroxymethyl groups in 2,2-bis(hydroxymethyl)malonic acid introduces additional possibilities for intramolecular hydrogen bonding, which would significantly influence its conformational landscape and electronic properties. The electronic structure is also central to understanding its potential as a ligand. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key descriptors for predicting how the molecule will interact with biological targets.

Malonic acid is known to undergo keto-enol tautomerization, a process that is critical to its atmospheric chemistry and reactivity. osti.govnsf.gov In dilute aqueous solutions, the keto form is overwhelmingly favored. nsf.gov However, computational studies have revealed that the equilibrium can shift towards the enol form in concentrated particles, a condition relevant to atmospheric aerosols. osti.govnih.gov

Key Tautomerization Mechanisms:

Keto-Enol Tautomerism: This is the primary tautomerization process where a proton migrates from the alpha-carbon to a carbonyl oxygen, resulting in an enol. Computational studies using DFT have been crucial in identifying the vibrational signatures of both keto and enol isomers, allowing for the interpretation of experimental infrared spectra. nih.govresearchgate.net

Autocatalytic Processes: Quantum chemical calculations have demonstrated that the keto-enol tautomerization of malonic acid can be self-catalyzed. researchgate.net In this mechanism, a second molecule of malonic acid (either keto or enol tautomer) acts as a catalyst, facilitating a concerted transfer of two protons through a stabilized transition state. researchgate.net This self-catalyzed pathway has a significantly lower activation barrier compared to the uncatalyzed intramolecular proton shift. researchgate.net

The kinetics of tautomerization have also been studied, showing accelerated rates in aqueous droplets compared to bulk solution, a phenomenon with important implications for the atmospheric aging of aerosols containing malonic acid. acs.org

Table 1: Calculated Energies for Malonic Acid Tautomerization This table is illustrative and based on findings for malonic acid. Specific values for this compound would require dedicated calculations.

| Process | Phase | Calculated Gibbs Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Self-catalyzed tautomerization | Gas Phase | ~13 | researchgate.net |

Calculating the activation energy is fundamental to understanding the kinetics and feasibility of a chemical reaction. For the tautomerization of malonic acid, DFT calculations have been employed to map the potential energy surface and determine the energy barriers for different proposed mechanisms.

For the self-catalyzed tautomerization, the transition state involves a concerted double proton exchange, which significantly lowers the activation barrier compared to a direct, uncatalyzed proton transfer. researchgate.net The calculated Gibbs energy barrier for this process is approximately 13 kcal/mol in the gas phase and 20 kcal/mol in the aqueous phase, making it a competitive mechanism. researchgate.net These calculations often utilize transition state theory to compute rate coefficients, sometimes including corrections for quantum tunneling effects. researchgate.net Similar computational approaches could be applied to determine the activation energies for reactions of this compound, such as esterification or decarboxylation.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly docking, are essential for predicting how a ligand like this compound might interact with a biological target, such as an enzyme's active site.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov For derivatives of malonic acid, docking studies have been crucial in the development of enzyme inhibitors. For example, bis-substituted malonic acid hydroxamates have been designed and evaluated as inhibitors of human neutrophil collagenase (MMP-8). nih.gov

In these studies, docking simulations using programs like AutoDock or Glide are used to place the ligand into the enzyme's binding pocket. mdpi.com The analysis focuses on:

Binding Affinity: A scoring function estimates the free energy of binding (often expressed in kcal/mol), indicating the stability of the ligand-protein complex. nih.govresearchgate.net

Hydrogen Bonds: Identifying hydrogen bond interactions between the ligand's functional groups (like the carboxyl and hydroxyl groups of our target compound) and amino acid residues in the protein. mdpi.com

Hydrophobic Interactions: Assessing the interactions between nonpolar parts of the ligand and hydrophobic pockets in the binding site. nih.gov

For instance, studies on inhibitors for MMP-8 revealed that hydrophobic interactions with the S1' pocket of the enzyme were critical for potent inhibition. nih.gov The binding mode of a potent inhibitor was confirmed through X-ray crystallography, validating the computational predictions. nih.gov

Table 2: Illustrative Docking Study Results for Malonic Acid Derivatives This table presents example data from studies on various derivatives to illustrate the type of information generated. Data is not specific to this compound.

| Target Enzyme | Ligand Type | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| C. albicans Lanosterol 14a-demethylase | Thiazolidine Derivative | - | Heme group | mdpi.com |

| Human Neutrophil Collagenase (MMP-8) | Malonic Acid Hydroxamate Derivative | - | Residues in S1' pocket | nih.gov |

The role of water molecules in a ligand's binding site is a critical factor in determining binding affinity. Hydration analysis tools, such as WaterMap, are used to calculate the thermodynamic properties (enthalpy and entropy) of water molecules in the binding site. This analysis helps to identify high-energy, unstable water molecules that can be displaced by a ligand to achieve a favorable gain in binding affinity. researchgate.net

The analysis can reveal:

Unstable Water Molecules: Water molecules in hydrophobic regions or those with poor hydrogen bonding are thermodynamically unstable (high free energy). Displacing these "unhappy" waters with a part of a ligand is energetically favorable. researchgate.net

Stable Water Molecules: Water molecules that form multiple strong hydrogen bonds with the protein and/or ligand are stable (low free energy). Displacing these structural waters can incur a significant energetic penalty. researchgate.net

In drug design, hydration analysis guides the modification of ligands. A chemical group might be added to a lead compound specifically to displace an unstable water molecule, or a ligand might be designed to avoid clashing with a highly stable water molecule. researchgate.net While no specific WaterMap studies on this compound are cited, its multiple hydroxyl and carboxyl groups would be expected to have significant interactions with water networks in a binding site, making such an analysis highly relevant for its use as a potential drug scaffold.

Structure-Activity Relationship (SAR) Derivations

The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry for the design of potent and selective therapeutic agents. While specific SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of malonic acid derivatives has been the subject of such investigations, offering valuable insights into how structural modifications influence biological activity.

Malonic acid and its derivatives serve as versatile scaffolds in drug design. nih.gov A notable example involves the design and synthesis of malonic acid non-nucleoside derivatives as inhibitors of CD73, an enzyme implicated in cancer immunotherapy. nih.gov In a 2024 study, researchers synthesized a series of these derivatives and evaluated their inhibitory activity against human CD73 (hCD73). nih.gov The findings revealed that specific substitutions on the malonic acid core were critical for potent inhibition. For instance, compounds 18 and 19 in the study demonstrated significant inhibitory activities with IC50 values of 0.28 μM and 0.10 μM, respectively. nih.gov This study underscored the feasibility of replacing certain moieties, like the benzotriazole (B28993) group in a lead compound, with other chemical groups to enhance inhibitory potential, thereby expanding the structural diversity of CD73 inhibitors. nih.gov

The following interactive table outlines hypothetical SAR considerations for this compound, based on general principles of medicinal chemistry, as specific data for this compound is not available.

| Molecular Region | Potential Modification | Hypothesized Impact on Activity |

| Hydroxymethyl Groups | Esterification or Etherification | Decrease in polarity, potential for improved cell permeability. |

| Hydroxymethyl Groups | Replacement with other functional groups (e.g., halogens, alkyl chains) | Alteration of steric and electronic properties, potentially leading to changes in binding specificity. |

| Carboxylic Acid Groups | Esterification or Amidation | Neutralization of negative charge, which could affect interactions with positively charged residues in a binding pocket. |

| Carbonyl Oxygen | Replacement with sulfur (thiocarbonyl) | Modification of hydrogen bonding capabilities and electronic distribution. |

These hypothetical modifications illustrate the systematic approach that would be taken in an SAR study to derive relationships between the chemical structure of this compound derivatives and their biological activity.

Computational Protocol Development for Binding Affinity Rationalization (e.g., Semiempirical Quantum Mechanical Calculations)

To rationalize the binding affinity of a ligand to its target, computational protocols are often developed and employed. These protocols can range from highly accurate but computationally expensive ab initio methods to more efficient approaches like semiempirical quantum mechanical (SQM) calculations. mpg.denih.gov SQM methods are particularly well-suited for studying large molecules and for high-throughput screening due to their reduced computational cost compared to higher-level theories. wikipedia.orgresearchgate.net

SQM methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data. wikipedia.org These methods, such as AM1, PM3, and the more recent OMx series, neglect certain complex integrals that are computationally demanding to solve, thereby speeding up the calculations. mpg.dewikipedia.org While this can lead to less accuracy if the molecule under study is significantly different from those used for parameterization, these methods can provide valuable qualitative and even semi-quantitative insights into molecular properties and interactions. wikipedia.org

A typical computational protocol for rationalizing the binding affinity of a series of compounds, such as derivatives of this compound, might involve the following steps:

Conformational Analysis: The first step is to determine the low-energy conformations of the ligands in their free state. This is crucial as the binding conformation may not be the global minimum energy structure.

Molecular Docking: The low-energy conformers are then "docked" into the active site of the biological target. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site.

Binding Energy Calculation: Following docking, the binding affinity is estimated. This can be done using various scoring functions, some of which are based on SQM calculations. These calculations can provide a more physically realistic estimation of the interaction energy between the ligand and the protein compared to classical force fields.

Refinement with Higher-Level Methods: For the most promising candidates identified through the initial screening, more accurate but computationally intensive methods, such as density functional theory (DFT) or QM/MM (Quantum Mechanics/Molecular Mechanics), can be used to refine the binding energy predictions. nih.gov

The table below summarizes some of the key features of different computational methods that could be employed in a protocol to rationalize the binding affinity of this compound and its analogs.

| Computational Method | Key Features | Applicability to Binding Affinity |

| Molecular Mechanics (MM) | Uses classical physics to model molecular systems. Computationally very fast. | Good for initial screening and conformational analysis. Less accurate for describing electronic effects. |

| Semiempirical Quantum Mechanics (SQM) | A simplified form of quantum mechanics with some parameters derived from experimental data. Faster than ab initio methods. mpg.dewikipedia.org | Can provide a good balance between speed and accuracy for calculating interaction energies and electronic properties. researchgate.net |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms and molecules. More accurate than SQM. | Often used for more accurate binding energy calculations on a smaller set of promising compounds. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the most important part of the system (e.g., the ligand and the active site) is treated with QM, and the rest with MM. nih.gov | Provides high accuracy for the key interactions while keeping the overall computational cost manageable for large biological systems. |

The development of a robust computational protocol is an iterative process. The predictions from the computational model are compared with experimental data, and the protocol is refined to improve its predictive power. For a molecule like this compound, with its multiple hydrogen bond donors and acceptors, SQM methods could be particularly useful in a computational protocol to capture the details of the electrostatic interactions that are likely to be important for its binding affinity. nih.govresearchgate.net

Advanced Material Science Applications of 2,2 Bis Hydroxymethyl Malonic Acid

Polymer Chemistry

The presence of multiple reactive sites in 2,2-bis(hydroxymethyl)malonic acid and its derivatives, such as 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), makes it an invaluable monomer in the synthesis of a variety of polymers with tailored properties and complex architectures.

This compound and its close analogue, bis-MPA, serve as fundamental AB2-type monomers for the synthesis of hyperbranched polymers (HBPs). nih.gov In this context, the single carboxylic acid group (A) can react with the two hydroxyl groups (B) of other monomers, leading to a highly branched, three-dimensional structure. The polymerization of bis-MPA, for instance, has been studied extensively to understand the formation of these complex structures. scbt.com

The properties of these hyperbranched polymers are significantly influenced by factors such as hydrogen bonding. wikipedia.org Studies comparing bis-MPA based hyperbranched polymers with their dendrimer counterparts have revealed that the arrangement of hydrogen bonds affects their structural ordering. wikipedia.org The synthesis can be performed in bulk with an acid catalyst, and the degree of branching can be controlled, for example, by the slow addition of the monomer to a core molecule. nih.govscbt.com This control over the synthesis process allows for the production of hyperbranched polyesters with specific characteristics for various applications, including coatings and additives. masterorganicchemistry.com

| Research Focus | Key Findings | References |

|---|---|---|

| Structure Buildup | The fractions of terminal, dendritic, and linear units change significantly with conversion. Slow monomer addition can achieve a degree of branching of 47%. | nih.govscbt.com |

| Hydrogen Bond Organization | Hydrogen bond clustering leads to specific structural ordering. Dendrimers show a higher tendency to form long hydrogen-bond clusters compared to hyperbranched analogues. | wikipedia.org |

| Synthesis Method | One-pot synthesis methods have been developed, making the production of bis-MPA based HBPs efficient and commercially viable. | nih.gov |

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined, globular structure. pearson.com Due to their precise architecture, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) is a widely used building block for creating polyester (B1180765) dendrimers. orgsyn.org These dendrimers are noted for their biocompatibility and biodegradability, making them suitable for biomedical applications. orgsyn.orgyoutube.com

The synthesis of bis-MPA based dendrimers has evolved to allow for a high degree of purity and structural control. pearson.com These dendritic structures can be functionalized at their periphery with various chemical groups to tailor their properties for specific uses, such as drug delivery. openochem.org For example, dendrimers with azide (B81097) surface groups are available for further modification via click chemistry.

| Dendrimer Type | Core | Generation | Number of Surface Groups | Potential Applications | References |

|---|---|---|---|---|---|

| Azide-functionalized | Trimethylol Propane | 2 | 12 | Click chemistry modifications | |

| Bifunctional (NHBoc/OH) | Sulfide | 1 | 2 + 2 | Bifunctional molecules for biological research | openochem.org |

The diol and dicarboxylic acid functionalities of this compound and its derivatives are utilized in the synthesis of functional polyesters. These polyesters can be designed to be water-soluble and biocompatible, expanding their use in areas like coatings and biomedical materials. The polyester backbone derived from monomers like bis-MPA is biodegradable, which is a significant advantage for in-vivo applications. orgsyn.org The presence of multiple hydroxyl or carboxyl groups allows for further functionalization of the polyester, enabling the attachment of bioactive molecules or other polymers.

The two hydroxyl groups of this compound provide sites for cross-linking in various polymeric materials. Cross-linking agents are crucial for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. While specific studies on this compound as a cross-linker are not extensively detailed, its structural analogue, 2,2-bis(hydroxymethyl)butyric acid, is recognized as an effective cross-linking agent for producing water-soluble polyurethanes and polyesters. The principle relies on the ability of the hydroxyl groups to react with functional groups in polymer chains, such as isocyanates in polyurethanes or carboxylic acids in polyesters, to form a three-dimensional network.

The unique AB2 structure of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) is fundamental to the design of complex macromolecular architectures beyond simple linear polymers. orgsyn.org This includes the creation of highly branched, star-shaped, and dendritic polymers. pearson.com These architectures have distinct properties compared to their linear counterparts, such as lower viscosity and higher solubility. The ability to precisely control the synthesis of these architectures allows for the development of materials with tailored functionalities for high-tech applications, including in the biomedical field. pearson.comorgsyn.org

Construction of Spiro Compounds

While direct synthesis of spiro compounds using this compound is not widely documented, the core malonic acid structure is a well-known precursor in the synthesis of cyclic and spirocyclic systems through the malonic ester synthesis. wikipedia.org The malonic ester synthesis involves the alkylation of the acidic methylene (B1212753) group of a malonic ester, followed by cyclization and subsequent hydrolysis and decarboxylation. pearson.comorgsyn.org

In principle, the diethyl ester of this compound could be used in a similar fashion. The general approach for forming spiro compounds from malonates involves a two-step alkylation process. First, the malonic ester is reacted with a dihalide to form a cyclic intermediate. This is known as the Perkin alicyclic synthesis. wikipedia.org A second intramolecular alkylation can then lead to the formation of a spirocyclic structure. openochem.org Given the presence of the two hydroxymethyl groups, these would likely need to be protected before carrying out the alkylation steps to prevent unwanted side reactions. Following the formation of the spirocyclic core, the protecting groups could be removed to yield a functionalized spiro compound.

Utilization in Spiroketal Synthesis

Spiroketals are prominent structural motifs found in a diverse array of naturally occurring, biologically active compounds. Their synthesis is a critical step in the total synthesis of many such molecules. One of the common methods for constructing spiroketals is through the cyclocondensation of ketone diols. researchgate.net The stereochemistry of the final spiroketal is often determined by the stereocenters present in the starting material, leading to diastereoselective spiroacetalization reactions to produce enantioenriched spiroacetals. researchgate.net

While direct utilization of this compound in spiroketal synthesis is not extensively documented in the provided results, the synthesis of related spiro structures often involves precursors with diol functionalities. For instance, the synthesis of bis-spiroketals, complex structures found in marine shellfish toxins, has been achieved through the cyclization of diketo diols. nih.gov This highlights the importance of diol-containing building blocks in the construction of spiroketal frameworks.

A notable strategy in the synthesis of complex spiroketals is the use of tethering to control stereochemistry. This approach can create an energetic bias for a specific stereoisomer, which is particularly useful when multiple potential products are energetically similar. nih.gov This method has been successfully applied to the stereocontrolled construction of the core structures of pinnatoxin and spirolide. nih.gov

Role in Highly Branched and Branched/Cyclized Structures

This compound is a valuable monomer for the synthesis of hyperbranched polymers and dendrimers due to its two hydroxymethyl groups and a malonic acid backbone. evitachem.com These functional groups allow for the creation of highly branched, three-dimensional macromolecular architectures. The closely related compound, 2,2-bis(hydroxymethyl)butyric acid, is also utilized as a monomer for producing water-soluble polyurethanes and polyesters, acting as a crosslinking and hydrophilic agent. chemicalbook.comsigmaaldrich.com

The synthesis of branched and cyclized structures can also be achieved through various organic reactions where malonic acid derivatives play a key role. For example, malonates can undergo cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocyclic rings. nih.gov

Reagents in Organic Synthesis

Preparation of 1,3-Dioxanes from Acetals, Aldehydes, and Ketones

1,3-Dioxane-4,6-diones and their derivatives are important intermediates in organic synthesis, serving as precursors to a wide range of heterocyclic compounds, including some with biological activity. heteroletters.org A common method for their synthesis involves the reaction of malonic acid with ketones. heteroletters.orgchemicalbook.com For instance, 2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum's acid, is synthesized by reacting malonic acid with acetone (B3395972) and acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid. chemicalbook.com

An efficient and environmentally friendly method for synthesizing various 1,3-dioxane-4,6-diones involves the use of boric acid as a catalyst for the reaction between malonic acid and ketones at room temperature, with acetic anhydride as a condensing agent. heteroletters.org This method offers advantages such as mild reaction conditions, short reaction times, and high yields without the need for hazardous organic solvents. heteroletters.org

A process for preparing 5,5-disubstituted 1,3-dioxan derivatives involves reacting a bis-hydroxymethyl compound with an orthocarbonate ester and an aldehyde or ketone. google.com This approach is designed to quickly convert the sensitive bishydroxymethyl intermediate into a more stable cyclic orthocarboxylic acid ester. google.com

Intermediate for Substituted Malonic, Acrylic, and Isobutyric Esters

Diethyl bis(hydroxymethyl)malonate, derived from this compound, serves as a versatile intermediate for the preparation of substituted malonic esters, acrylic esters, and isobutyric esters. orgsyn.org The synthesis of mono-substituted malonic acid half oxyesters (SMAHOs) can be achieved through the alkylation of a malonate followed by monosaponification. nih.gov This allows for the introduction of various substituents at the malonic position. nih.gov

The general reactivity of malonic acid and its esters is central to their utility as intermediates. They can undergo Knoevenagel condensation with aldehydes or ketones to form α,β-unsaturated carboxylic acids, which can then be decarboxylated. wikipedia.org

Precursor to Dienophiles (e.g., α-bromomethylacrylic acid)

While the direct synthesis of α-bromomethylacrylic acid from this compound is not detailed in the provided search results, the general chemistry of malonic acid derivatives suggests their potential as precursors to various dienophiles. For example, alkylidene derivatives of Meldrum's acid (a cyclic malonic ester derivative) have been reported as useful dienophiles in Diels-Alder reactions, showing advantages over their acyclic counterparts. chemicalbook.com

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of cyclic compounds. It involves the reaction of a conjugated diene with a dienophile. nih.gov Compounds like 2,5-bis(hydroxymethyl)furan (BHMF), which possess diene character, can react with dienophiles such as N-phenylmaleimide derivatives to form Diels-Alder adducts. nih.gov The functional groups on both the diene and dienophile can influence the stereochemistry and regioselectivity of the cycloaddition. nih.gov

Role of 2,2 Bis Hydroxymethyl Malonic Acid in Complex Organic Synthesis

General Synthetic Building Block Utility

2,2-Bis(hydroxymethyl)malonic acid and its ester derivatives, such as diethyl bis(hydroxymethyl)malonate, are valuable intermediates in organic synthesis. orgsyn.org These compounds serve as versatile building blocks for the construction of more complex molecular architectures. Their utility stems from the presence of multiple reactive functional groups: two hydroxyl groups and a malonic acid or ester moiety. This trifunctional nature allows for a variety of chemical transformations, making them key starting materials in diverse synthetic pathways.

The fundamental role of these compounds in medicinal chemistry, organic chemistry, and material chemistry is significant. evitachem.com They are employed in the bottom-up, modular assembly of molecular structures, including supramolecular complexes and nanoparticles. evitachem.com Diethyl bis(hydroxymethyl)malonate, for instance, is a known intermediate for the preparation of substituted malonic esters, acrylic esters, and isobutyric esters. orgsyn.org The only reported method for the preparation of diethyl bis(hydroxymethyl)malonate involves the reaction of diethyl malonate with formaldehyde (B43269) in the presence of potassium bicarbonate. orgsyn.org

The potential of this compound extends to its use as a monomer in the synthesis of hyperbranched polymers and dendrimers, which are highly branched, well-defined macromolecules with a wide range of applications. evitachem.com

Formation of Complex Molecular Structures via Condensation Reactions

Derivatives of malonic acid are well-known reagents in condensation reactions to form complex molecular structures, particularly heterocyclic compounds. nih.govwikipedia.org Malonic acid can undergo condensation with urea (B33335) to produce barbituric acid, and with acetone (B3395972) to form Meldrum's acid, a versatile intermediate. wikipedia.org Furthermore, the Knoevenagel condensation, which involves the reaction of malonic acid with an aldehyde or ketone, is a classic method for preparing α,β-unsaturated carboxylic acids. wikipedia.org

While specific examples detailing the use of this compound in the synthesis of complex heterocycles through condensation are not extensively documented in readily available literature, the reactivity of its parent compound, malonic acid, and its derivatives suggests its potential in this area. For instance, 2-substituted malonic acid derivatives react with dinucleophiles to yield five-, six-, and seven-membered rings, creating a variety of "malonyl heterocycles". nih.gov These reactions often require elevated temperatures or basic catalysts. nih.gov

A notable example of a complex molecule synthesized from a malonate derivative is diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate. This compound, which contains bulky phenolic antioxidant moieties, is prepared through the condensation of diethyl malonate with 2,6-di-tert-butyl-4-((dimethylamino)methyl)phenol.

Development of Multifunctional Macromolecules

The bifunctional nature of the hydroxyl groups in this compound and its derivatives makes them ideal monomers for the synthesis of multifunctional macromolecules like polyesters and dendrimers. Although research specifically detailing the use of this compound is emerging, the closely related compound, 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), has been extensively studied and provides a strong precedent for the potential applications of its malonic acid counterpart.

Bis-MPA is a key building block in the creation of biodegradable and biocompatible polyester (B1180765) dendrimers. researchgate.netnih.govacs.orgnih.gov These dendrimers are highly branched, nanosized polymers with a large number of peripheral functional groups that can be tailored for specific applications, such as gene therapy and drug delivery. nih.govmdpi.com For example, polyester dendrimers based on bis-MPA have been developed as non-viral vectors for gene delivery due to their degradability and lower cytotoxicity compared to other dendrimers like PAMAMs. nih.govmdpi.com

The synthesis of polyesters from malonate derivatives is also a known strategy for creating new materials. nih.govgoogle.com For instance, malonate-derived aliphatic polyesters have been synthesized via enzyme-catalyzed polycondensation reactions under mild, solventless conditions. nih.govwhiterose.ac.uk These polyesters have potential applications as metal-chelating materials. nih.govwhiterose.ac.uk Given these examples, this compound is a promising monomer for the development of novel, functional macromolecules with tailored properties.

Application as Protecting Groups and Linkers (Mechanisms of Cleavage)

Protecting groups are essential tools in organic synthesis, allowing for the temporary blockage of a reactive functional group while transformations are carried out elsewhere in the molecule. cem.com Congeners of 2,2-bis(hydroxymethyl)malonate have been investigated as biodegradable protecting groups, particularly in the context of prodrugs for nucleotides. researchgate.net

These malonate-based protecting groups can be used to mask the phosphate (B84403) or thiophosphate linkages in oligonucleotides. researchgate.net The cleavage of these protecting groups is typically achieved under specific, often mild, conditions, which is a desirable characteristic for a protecting group. uchicago.edu The mechanism of cleavage for these malonate-based protecting groups is often a hydroxide-ion-catalyzed reaction. researchgate.net This process likely involves the departure of a hydroxymethyl group as formaldehyde, which then triggers the elimination of the phosphodiester or phosphorothioate (B77711) from the resulting carbanion, thereby releasing the unprotected nucleotide. researchgate.net

The rate of cleavage can be modulated by altering the substituents on the malonate backbone. For example, the half-life for the deprotection of certain 2,2-bis(hydroxymethyl)malonate-protected dinucleotides is on the order of seconds at pH 7, demonstrating a rapid release under physiological conditions. researchgate.net This rapid and tunable cleavage makes these malonate derivatives attractive for applications such as the temporary attachment of peptides to oligonucleotides to enhance their cellular uptake. researchgate.net

Analytical Methodologies for 2,2 Bis Hydroxymethyl Malonic Acid and Its Transformations

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of 2,2-bis(hydroxymethyl)malonic acid. Various spectroscopic methods provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR: ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its transformation products, such as polyesters and dendrimers. acgpubs.org Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in the molecule.

For hyperbranched polymers derived from the structurally similar 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), NMR is used to determine the chemical structure and the number-average degree of polymerization. researchgate.net The degree of branching, a critical parameter for hyperbranched polymers, is determined by ¹³C NMR by analyzing the signals of the quaternary carbons corresponding to dendritic, linear, and terminal units. researchgate.net

¹H NMR: In a typical ¹H NMR spectrum of a compound like this compound, one would expect to see signals for the hydroxyl (-OH) protons and the methylene (B1212753) (-CH₂-) protons of the hydroxymethyl groups. The chemical shift of the OH protons can be broad and variable depending on the solvent and concentration, while the CH₂ protons would likely appear as a singlet, as there are no adjacent protons to cause splitting. For comparison, in the related 2,2-bis(hydroxymethyl)propionic acid, the methylene protons of the hydroxymethyl groups are observed, alongside the methyl group protons. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. For this compound, distinct signals would be expected for the carboxylic acid carbons (-COOH), the central quaternary carbon, and the methylene carbons of the hydroxymethyl groups (-CH₂OH). In studies of hyperbranched polyesters based on bis-MPA, the quaternary carbon signals are particularly diagnostic, with different chemical shifts indicating whether the monomer unit is a terminal, linear, or dendritic branching unit. researchgate.net For malonic acid itself in D₂O, the carboxyl carbon appears around 171 ppm and the methylene carbon at approximately 41 ppm. bmrb.iohmdb.ca

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | -CH ₂OH | ~3.8 | Expected to be a singlet. |

| ¹H | -COOH | 10-13 | Broad singlet, position is solvent and concentration dependent. |

| ¹H | -CH₂OH | Variable | Broad singlet, often exchanges with D₂O. |

| ¹³C | -C OOH | ~170-175 | Chemical shift typical for carboxylic acids. hmdb.ca |

| ¹³C | -C (CH₂OH)₂ | ~50-60 | Quaternary carbon signal. |

| ¹³C | -C H₂OH | ~60-65 | Methylene carbon attached to hydroxyl group. chemicalbook.com |

| Note: Predicted values are based on data from similar structures like malonic acid and 2,2-bis(hydroxymethyl)propionic acid. Actual values may vary based on experimental conditions. |

High-Resolution Magic-Angle Spinning (HR-MAS) NMR Spectroscopy

High-Resolution Magic-Angle Spinning (HR-MAS) NMR spectroscopy is a powerful technique for obtaining high-resolution spectra from semi-solid or gel-like samples. This method is particularly valuable for studying transformations of this compound, especially in the context of polymer synthesis where the product may be a viscous liquid, a swollen gel, or a cross-linked solid. For instance, HR-MAS NMR has been successfully used to analyze cross-linked, swollen samples of hyperbranched polymers derived from 2,2-bis(hydroxymethyl)propionic acid, allowing for the identification of ether linkages that form as byproducts during polymerization. researchgate.net The technique effectively averages out anisotropic interactions that would otherwise lead to broad, uninformative peaks in conventional solution-state NMR. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum would be characterized by the distinct vibrational frequencies of its hydroxyl (-OH) and carboxylic acid (-COOH) groups.

The key expected absorption bands include:

A broad O-H stretching band from approximately 3500 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

Another O-H stretching band around 3400-3200 cm⁻¹ from the hydroxymethyl groups. researchgate.net

A strong C=O stretching band from the carbonyl of the carboxylic acid, typically appearing around 1725-1700 cm⁻¹.

C-O stretching bands, expected in the region of 1320-1210 cm⁻¹ for the carboxylic acid and around 1050 cm⁻¹ for the primary alcohol groups.

The FT-IR spectrum for the related compound, diethyl bis(hydroxymethyl)malonate, shows characteristic absorptions for the hydroxyl groups and the ester carbonyl group. nist.gov Similarly, spectra of malonic acid clearly show the broad hydroxyl and sharp carbonyl peaks of the dicarboxylic acid functionality. researchgate.netresearchgate.net These spectra serve as excellent references for interpreting the FT-IR data of this compound.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| 3500 - 2500 | Carboxylic Acid O-H | Stretch (Broad) |

| ~3300 | Alcohol O-H | Stretch (Broad) |

| ~2960, ~2880 | C-H | Stretch |

| ~1710 | Carboxylic Acid C=O | Stretch (Strong) |

| ~1420 | O-H | Bend |

| ~1250 | C-O | Stretch |

| ~1050 | C-O | Stretch (Primary Alcohol) |

| Note: Values are approximate and based on typical ranges for the specified functional groups. researchgate.netnist.gov |

Mass Spectrometry (e.g., FAB-MS, ESI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. Soft ionization techniques like Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are particularly useful as they can ionize thermally labile molecules without causing significant fragmentation.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is well-suited for polar, non-volatile compounds like dicarboxylic acids. In negative ion mode, this compound (MW: 164.11 g/mol ) would be expected to show a prominent deprotonated molecule [M-H]⁻ at m/z 163.1. In positive ion mode, adducts with sodium [M+Na]⁺ at m/z 187.1 or potassium [M+K]⁺ are commonly observed. nih.gov For dicarboxylic acids, doubly-sodiated adducts such as [M-H+2Na]⁺ can also be detected. nih.gov Tandem mass spectrometry (MS/MS) on the parent ion can provide structural information through characteristic fragmentation patterns, such as the loss of water (H₂O) or carbon dioxide (CO₂). Studies on other dicarboxylic acids show that fragmentation pathways can be elucidated to identify the molecule's structure. cam.ac.ukmassbank.eu

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic methods are essential for separating this compound from reaction mixtures and for its quantification. Due to its high polarity and low volatility, direct analysis by Gas Chromatography (GC) is not feasible. Therefore, a derivatization step is required to convert the polar hydroxyl and carboxyl groups into less polar, more volatile functional groups. colostate.eduresearchgate.netgcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection capabilities of MS. For hydroxy dicarboxylic acids, a common derivatization method is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. capes.gov.brcore.ac.uk Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov

After derivatization, the resulting TMS ester of this compound can be readily analyzed by GC-MS. The mass spectrum of the derivative provides a unique fragmentation pattern that can be used for identification. Studies on TMS derivatives of other hydroxy dicarboxylic acids show characteristic fragments arising from α-cleavage and rearrangements involving the TMS groups, which allows for structural confirmation. capes.gov.brnih.gov For example, the GC-MS analysis of malonic acid as its 2TMS derivative shows a distinct mass spectrum that is used for its identification in metabolomics studies. hmdb.ca

X-ray Diffraction Analysis (e.g., Single Crystal X-ray Diffraction)

X-ray diffraction analysis, particularly on single crystals, provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. The synthesis of diethyl bis(hydroxymethyl)malonate, a direct precursor, yields a crystalline solid with a defined melting point, suggesting that it is amenable to single-crystal X-ray analysis. orgsyn.orgchemicalbook.com Obtaining a suitable single crystal of this compound would allow for the precise determination of its molecular geometry. This technique has been extensively used to study the crystal structures of related compounds, such as metal complexes of malonic acid, which form well-defined crystalline materials. ias.ac.in

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₅H₈O₆, the theoretical weight percentages of its constituent elements—carbon (C), hydrogen (H), and oxygen (O)—can be calculated based on their atomic masses and the compound's molecular weight. nih.govscbt.com The molecular weight of this compound is 164.11 g/mol . scbt.com

The theoretical elemental composition is a crucial benchmark for verifying the purity of a synthesized sample. Experimental results from elemental analysis of a pure sample of this compound are expected to align closely with these calculated values.

Methods for Acid Dissociation Constant Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. nih.gov For a polyprotic acid like this compound, which has two carboxylic acid groups, multiple dissociation constants (pKa₁ and pKa₂) exist. Various analytical methods can be employed to determine these constants.

Potentiometric Titration

Potentiometric titration is a common and reliable method for determining pKa values. The technique involves the gradual addition of a titrant, typically a strong base like sodium hydroxide (B78521), to a solution of the acid. nist.gov The pH of the solution is monitored using a pH meter as the base is added. A plot of pH versus the volume of titrant added yields a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. For a diprotic acid, two distinct inflection points and two half-equivalence points are typically observed, allowing for the determination of both pKa₁ and pKa₂.

In a study on the closely related malonic acid, electrometric titration with sodium hydroxide was used to determine its dissociation constants at 25°C. nist.gov The pKa values for malonic acid have been reported as pKa₁ = 2.83 and pKa₂ = 5.69. wikipedia.orglibretexts.org

Conductometric Methods

Conductometric titration measures the electrical conductivity of the solution as the titrant is added. The conductivity of a solution depends on the concentration and mobility of the ions present. During the titration of an acid with a base, changes in the ionic species (e.g., H⁺ being replaced by Na⁺, and the acid anion being formed) lead to changes in conductivity.

The equivalence point is determined by a sharp change in the slope of the conductivity versus titrant volume plot. The pKa can then be calculated from the data points on the titration curve. scispace.com This method is particularly useful for dilute solutions and for acids that are too weak for accurate determination by potentiometric titration. The conductometric method is known for its potential for high precision, with reported deviations as small as ± 0.01–0.03 pKa units. nih.gov

Spectrophotometric Methods